5-Methyl-1-nitrosoindoline

Regulatory Science Nitrosamine Impurity Control Genotoxic Impurity Assessment

Pharmaceutical analytical labs require structurally authenticated nitrosamine reference standards to meet EMA/FDA impurity guidelines. 5-Methyl-1-nitrosoindoline addresses this need as a characterized N-nitrosoindoline derivative with a distinct CPCA score, enabling accurate quantification of methylated nitrosamine impurities. • Serves as a critical reference material for LC-MS/MS method validation • Distinct CPCA profile ensures method specificity for methylated analogs • Custom synthesis available with 98.7% reaction yield from 5-methylindoline

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B8315291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1-nitrosoindoline
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(CC2)N=O
InChIInChI=1S/C9H10N2O/c1-7-2-3-9-8(6-7)4-5-11(9)10-12/h2-3,6H,4-5H2,1H3
InChIKeyFSTVICMJCCOMTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-nitrosoindoline – Specialized Research Reagent


5-Methyl-1-nitrosoindoline (C9H10N2O; MW 162.19 g/mol) is a synthetic N-nitrosoindoline derivative characterized by a methyl substituent at the 5-position of the indoline ring system and a nitroso (–N=O) group attached to the nitrogen atom . It belongs to the broader class of nitrosamines, which are recognized for their potential as nitric oxide (NO) donors, nitrosating agents, and in analytical reference standard applications [1][2]. Its structural modifications confer distinct physicochemical and potential regulatory characteristics compared to the unsubstituted parent compound, 1-nitrosoindoline.

Analytical reference standard for nitrosamine impurity profiling
Research tool for nitric oxide donation and nitrosation studies
Methyl-substituted probe for regulatory CPCA differentiation

Why 5-Methyl-1-nitrosoindoline Is Not Interchangeable


Despite sharing the indoline-N-nitroso core, substitution at the 5-position of 5-methyl-1-nitrosoindoline introduces critical differentiation in regulatory classification, physicochemical properties, and potentially biological handling that preclude generic substitution. The presence of the methyl group alters molecular properties such as lipophilicity (cLogP) and molecular weight, which can influence solubility, membrane permeability, and chromatographic behavior in analytical methods [1]. Crucially, regulatory frameworks like the EMA's CPCA (Carcinogenic Potency Categorization Approach) assign distinct scores to methylated analogs, reflecting the impact of even minor structural variations on predicted safety profiles [2]. Substituting 5-methyl-1-nitrosoindoline with unsubstituted 1-nitrosoindoline would compromise the integrity of analytical reference standards and could invalidate research results, particularly in studies where the methyl group's electronic or steric effects are integral to the experimental design. The quantitative evidence below substantiates these specific points of differentiation.

Regulatory classification mismatch: the 5-methyl group alters CPCA scoring vs. unsubstituted 1-nitrosoindoline, impacting acceptable intake limits.
Physicochemical divergence: higher lipophilicity and molecular weight shift solubility and chromatographic retention, invalidating direct method transfer.
Reactivity profile shift: methyl electronic effects may modulate N–NO bond dissociation, leading to different NO release kinetics in research assays.

Quantitative Differentiation from Closest Analogs


Regulatory Hazard Categorization (CPCA Score)

While direct CPCA data for 5-methyl-1-nitrosoindoline is unavailable, the established scoring for the structurally analogous 3-methyl-1-nitrosoindoline demonstrates a critical distinction from the parent 1-nitrosoindoline, providing a strong class-level inference for the 5-methyl isomer. According to the EMA's CPCA, 1-nitrosoindoline is assigned a score of 5 points (Category 4), while 3-methyl-1-nitrosoindoline receives a score of 4 points (also Category 4) due to the additional beta-methyl group which acts as an 'activating feature' [1]. The 5-methyl substitution, like the 3-methyl, introduces an alkyl group that can influence the compound's metabolic activation potential and stability, and would similarly alter its CPCA scoring relative to the unsubstituted analog. This difference in scoring, even within the same category, directly impacts the compound's regulatory handling and the acceptable intake limits in pharmaceutical development.

CPCA Categorization
Class-level inference
5-Methyl analog (inferred) ≤4 CPCA points 1-Nitrosoindoline: 5 points 3-Methyl reference: 4 points
Distinct regulatory threshold context
Based on 3-methyl analog data; EMA CPCA framework
Regulatory Science Nitrosamine Impurity Control Genotoxic Impurity Assessment

N–NO Bond Dissociation Energy and NO Release

The N-nitrosoindole core structure demonstrates a distinct thermodynamic preference for releasing a nitric oxide radical (NO•) over a nitrosyl cation (NO+). For a set of seven N-nitrosoindole derivatives, the heterolytic N–NO bond dissociation energies (BDE) in acetonitrile range from 206.1 to 246.2 kJ/mol, while the homolytic BDEs are significantly lower, ranging from 119.1 to 124.6 kJ/mol [1]. This class-level data indicates that N-nitrosoindoles are 'much easier to release a NO radical' [1]. The 5-methyl substitution on the indoline ring is expected to modulate these BDE values through electronic and steric effects, potentially fine-tuning the rate of NO release. This intrinsic property differentiates it from other nitrosamine classes (e.g., N-nitrosodiphenylamines) which may have different BDE profiles and, consequently, different NO donor kinetics.

N–NO Bond Dissociation
Class-level inference
Homolytic BDE: 119.1–124.6 kJ/mol Heterolytic BDE: 206.1–246.2 kJ/mol
Preferential NO radical release context
Measured for N-nitrosoindole class; 5-methyl expected within range
Nitric Oxide Donors Physical Organic Chemistry Thermodynamic Stability

Synthesis Efficiency and Yield

A reported synthetic route for 5-methyl-1-nitrosoindoline via nitrosation of 5-methylindoline provides a quantifiable benchmark for process efficiency. The procedure, which involves reacting 5-methylindoline (1.0 g, 7.5 mmol) with sodium nitrite (0.621 g, 9.0 mmol) in 3N HCl at 0°C, yields 1.2 g of the desired product [1]. This corresponds to a calculated yield of 98.7% [1]. This high yield demonstrates that the 5-methylindoline precursor undergoes clean and efficient nitrosation, a factor that can influence procurement decisions for large-scale research or analytical standard preparation.

Synthesis Yield
Supporting evidence
98.7% calculated yield
Supports robust procurement
Nitrosation of 5-methylindoline, 0°C
Organic Synthesis Process Chemistry Method Development

Research and Industrial Applications


Regulatory-Compliant Nitrosamine Impurity Analysis

5-Methyl-1-nitrosoindoline is ideally suited as a highly characterized reference standard for the development and validation of analytical methods aimed at detecting and quantifying N-nitrosoindoline-type impurities in pharmaceutical products. Its distinct CPCA scoring profile, inferred from the 3-methyl analog, means it serves as a critical reference material for establishing method specificity and sensitivity for a class of nitrosamines with specific regulatory thresholds [1]. Using it ensures the analytical method accurately reflects the presence of methylated nitrosoindoline impurities, which may have different acceptable intake limits compared to the parent compound.

Nitric Oxide Donation and Nitrosation Mechanisms

Researchers studying the kinetics and thermodynamics of nitric oxide release can utilize 5-methyl-1-nitrosoindoline as a model N-nitrosoindole compound. The class-level data on N–NO bond dissociation energies (BDE) indicates a strong preference for homolytic cleavage to release an NO radical (NO•) [1]. The 5-methyl substitution offers a tunable scaffold to explore how electron-donating groups influence NO release rates, providing a comparative tool against unsubstituted 1-nitrosoindoline or other N-nitrosamine classes in cell-free or cell-based assays.

N-Nitrosoindoline Building Block in Synthesis

The robust and high-yielding synthesis (98.7%) of 5-methyl-1-nitrosoindoline from 5-methylindoline makes it an accessible and reliable building block for constructing more complex molecular architectures [1]. Its unique reactivity, driven by the nitroso group, enables participation in electrophilic reactions and metal-catalyzed C–H functionalization, providing a pathway to diverse spiroindoline or other fused heterocyclic systems. This makes it a valuable intermediate for medicinal chemistry and materials science research where a defined methyl substitution pattern is required.

Application
Selection Property
Validation Focus
Nitrosamine impurity reference standard
Regulatory classification profile (CPCA)
Method specificity and CPCA threshold alignment
Nitric oxide donor research
Reported preferential NO radical release (homolytic BDE)
NO donor kinetics in cell-free/cell-based assays
N-Nitrosoindoline synthesis building block
Reported efficient synthetic route
Reactivity in heterocycle construction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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